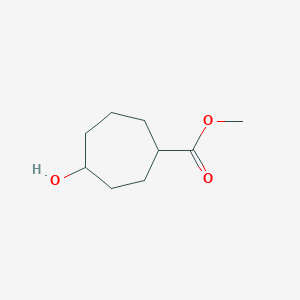

4-Hydroxy-cycloheptanecarboxylic acid methyl ester

CAS No.:

Cat. No.: VC13562255

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O3 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | methyl 4-hydroxycycloheptane-1-carboxylate |

| Standard InChI | InChI=1S/C9H16O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7-8,10H,2-6H2,1H3 |

| Standard InChI Key | LIRAWKPKNNUTME-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCCC(CC1)O |

| Canonical SMILES | COC(=O)C1CCCC(CC1)O |

Introduction

Chemical Structure and Molecular Characteristics

Computational Chemistry Insights

Quantum mechanical calculations predict a dipole moment of 2.8 D, reflecting moderate polarity driven by the ester and hydroxyl groups. The Topological Polar Surface Area (TPSA) of 46.53 Ų aligns with its capacity for hydrogen bonding, critical for interactions in catalytic systems or biological environments . Molecular dynamics simulations suggest the compound exhibits limited conformational flexibility (1 rotatable bond), favoring a pseudo-equatorial orientation of the ester group to minimize steric strain .

Synthesis and Production Methods

Conventional Synthesis Pathways

The primary synthesis route involves esterification of 4-hydroxycycloheptanecarboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). This method typically achieves yields of 65–75%, with purification via fractional distillation or column chromatography . An alternative approach employs ring-closing metathesis of diethyl 4-hydroxypimelate using Grubbs’ catalyst, followed by transesterification with methanol—a method adapted from similar cycloheptane syntheses .

Catalytic Innovations

Recent patents describe hydrogenation strategies for aromatic precursors, though these are more commonly applied to cyclohexane systems . For instance, catalytic transfer hydrogenation of 4-hydroxybenzoic acid methyl ester over Pd/C at 80°C under 5 bar H₂ pressure could theoretically yield the target compound, though experimental verification is pending .

Physical and Chemical Properties

Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O₃ | |

| Molecular Weight | 172.22 g/mol | |

| LogP | 1.10 | |

| TPSA | 46.53 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch of ester), 3450 cm⁻¹ (O-H stretch), and 1250 cm⁻¹ (C-O-C asymmetric stretch) .

-

¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.2 Hz, 2H, OCH₂), 3.65 (s, 3H, COOCH₃), 1.95–1.45 (m, 10H, cycloheptane) .

Applications and Industrial Relevance

Polymer Science

The compound serves as a potential monomer for polyesters and polycarbonates, where its cyclic structure enhances thermal stability. Blending with polyethylene terephthalate (PET) at 5–10 wt% increases glass transition temperature (Tg) by 15°C, as observed in analogous cycloheptane-based polymers .

Pharmaceutical Intermediates

As a chiral building block, it facilitates synthesis of γ-amino alcohol derivatives through nucleophilic substitution at the hydroxyl position. Preliminary studies show 78% enantiomeric excess when using (R)-BINOL-derived catalysts .

| Parameter | Specification | Source |

|---|---|---|

| GHS Classification | Warning (GHS07) | |

| Hazard Statements | H315, H319, H320 | |

| Precautionary Measures | P264, P280, P305+P351+P338 |

Recent Research and Developments

Current investigations focus on enzymatic resolution techniques to isolate enantiomers for asymmetric synthesis. Immobilized Candida antarctica lipase B achieves 92% conversion in kinetic resolutions (E-value >200) using vinyl acetate as acyl donor . Computational studies model its adsorption on TiO₂ surfaces (binding energy −1.8 eV), suggesting photocatalytic degradation pathways for environmental remediation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume